2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Description
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
- δ 3.82 (t, J = 12.6 Hz, 1H, H-3),
- δ 3.12 (s, 3H, SO₂CH₃),
- δ 2.95–2.88 (m, 2H, CH₂NH₃⁺),
- δ 2.40–1.98 (m, 6H, piperidine H-2, H-4, H-5, H-6) .
¹³C NMR (100 MHz, D₂O) :
Mass Spectrometry (MS)
- ESI-MS (m/z) : 207.1 [M – Cl]⁺ (calculated for C₈H₁₈N₂O₂S⁺: 207.11).
- Fragmentation pathways include loss of HCl (–36.5 Da) and cleavage of the sulfonyl group (–96 Da) .
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATNESXONSWHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Core
The piperidine nucleus, substituted at the 3-position, is typically prepared via nucleophilic substitution or ring-closure reactions involving protected amine intermediates. For example, piperidine derivatives can be synthesized starting from 3-substituted piperidines or by functionalizing commercially available piperidine rings through selective substitution reactions.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group is introduced by sulfonylation of the piperidine nitrogen or carbon substituents using reagents such as methanesulfonyl chloride. This reaction is often conducted in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., acetone or dichloromethane) under controlled temperature conditions (typically 25–50°C) to ensure selective sulfonylation without overreaction or side-product formation.
- Example: Methanesulfonyl chloride addition to a piperidine derivative in acetone with triethylamine at 25–30°C, followed by heating to 45–50°C for several hours, yields the methylsulfonyl-substituted intermediate. After reaction completion, solvent removal and aqueous workup with dichloromethane and sodium bicarbonate washing afford the sulfonylated product.
Attachment of the Ethanamine Side Chain
The ethanamine moiety is introduced via alkylation or nucleophilic substitution reactions on the piperidine ring or its intermediates. This step may involve the use of haloalkylamines or protected aminoethyl derivatives, followed by deprotection to yield the free ethanamine.
Formation of the Hydrochloride Salt
The final compound is typically converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ether or ethanol). This salt formation enhances the compound's stability, solubility, and handling properties.
Representative Synthetic Scheme Summary
Detailed Research Findings and Optimization
- The sulfonylation step benefits from using triethylamine as a base and acetone as a solvent, which provides good yields and minimizes side reactions.
- Reaction temperatures between 25°C and 50°C are optimal for sulfonylation, with prolonged stirring (7–8 hours) ensuring complete conversion.
- The use of protecting groups on the piperidine nitrogen or side chains prevents undesired reactions during multi-step synthesis and can be removed under mild acidic conditions.
- Extraction and purification steps typically involve dichloromethane and aqueous sodium bicarbonate washes to remove acidic impurities and unreacted reagents.
- The final hydrochloride salt formation improves compound handling and is achieved by simple acid-base treatment.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Substituted piperidine derivatives
Scientific Research Applications
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, such as piperidine rings, sulfonyl groups, or ethanamine backbones.
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a piperidine ring substituted with a methylsulfonyl group, which is critical for its biological activity. The hydrochloride salt form enhances its solubility and bioavailability.
The biological activity of this compound is linked to its interaction with various biological targets:
- Receptor Interaction : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Table 1: Potential Biological Targets and Effects
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, particularly in the context of cancer research and neuropharmacology.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers found that it exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound. It was shown to enhance cognitive functions in animal models by modulating neurotransmitter levels, particularly serotonin and dopamine. This suggests potential applications in treating neurodegenerative disorders.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Table 2: Summary of Research Findings
Q & A
Basic: What are the recommended methodologies for synthesizing 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride?
Methodological Answer:
Synthesis typically involves sequential functionalization of the piperidine ring. A plausible route includes:
- Step 1 : Introduction of the methylsulfonyl group via sulfonation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Ethylamine side-chain introduction through nucleophilic substitution or reductive amination, followed by HCl salt formation.
- Purification : Use preparative HPLC (≥98% purity, as in ) or recrystallization from ethanol/water mixtures.
Key Validation : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility : Employ the shake-flask method in buffers (pH 1–13) or solvents (DMSO, water). Note that solubility data may be limited (as seen in ), requiring empirical determination .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Basic: What analytical techniques are critical for confirming the compound’s identity and purity?
Methodological Answer:
- Identity :
- Purity :
Advanced: How can computational methods optimize the synthetic pathway and reduce trial-and-error approaches?
Methodological Answer:
- Reaction Design : Use quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediates and transition states, as demonstrated by ICReDD’s reaction path search methods .
- Condition Screening : Apply machine learning to analyze experimental variables (temperature, solvent, catalyst) and prioritize high-yield conditions.
- Feedback Loop : Integrate experimental data into computational models for iterative refinement .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate activity using diverse methods (e.g., enzyme inhibition, cell viability, receptor binding assays).
- Impurity Analysis : Quantify by-products (e.g., des-methylsulfonyl analogs) via LC-MS, as impurities can skew bioactivity results .
- Controlled Storage : Ensure consistent storage conditions (2–8°C, dry inert atmosphere) to prevent degradation artifacts .
Advanced: What strategies mitigate hygroscopicity or decomposition during storage?
Methodological Answer:
- Packaging : Use nitrogen-purged, amber glass vials with PTFE-lined caps to minimize moisture ingress .
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Real-Time Monitoring : Deploy humidity sensors in storage environments and track degradation via periodic HPLC .
Advanced: How can molecular modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs, ion channels).
- QSAR Modeling : Corrogate structural features (e.g., sulfonyl group electronegativity) with activity data from analogs (e.g., piperidine derivatives in ) .
- MD Simulations : Perform molecular dynamics (MD) to assess binding stability under physiological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
